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  • Product: 3-[(4-Nitrobenzoyl)amino]benzoic acid
  • CAS: 106590-26-5

Core Science & Biosynthesis

Foundational

3-[(4-Nitrobenzoyl)amino]benzoic Acid: Physicochemical Profiling, Synthesis, and Reactivity

Executive Overview In modern drug discovery and advanced materials science, bifunctional aromatic scaffolds serve as critical building blocks for designing complex molecular architectures. 3-[(4-Nitrobenzoyl)amino]benzoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug discovery and advanced materials science, bifunctional aromatic scaffolds serve as critical building blocks for designing complex molecular architectures. 3-[(4-Nitrobenzoyl)amino]benzoic acid (Molecular Formula: C14H10N2O5) is a highly rigid, conjugated organic molecule characterized by a central amide linkage bridging a benzoic acid moiety and a nitrobenzene ring.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic protocol grounded in mechanistic organic chemistry, and explores its downstream reactivity for pharmaceutical applications.

Part 1: Structural & Physicochemical Profiling

The molecular architecture of 3-[(4-Nitrobenzoyl)amino]benzoic acid dictates its physical behavior. The meta-substitution of the carboxylic acid relative to the amide bond, combined with the para-substitution of the strongly electron-withdrawing nitro group, creates a highly polarized molecule. This polarization leads to strong intermolecular hydrogen bonding (forming carboxylic acid dimers and amide-amide networks) and extensive π−π stacking in the solid state.

Consequently, the compound exhibits high lattice energy, which manifests as a high melting point and limited solubility in non-polar solvents.

Quantitative Physicochemical Data
PropertyValueMechanistic Rationale
Molecular Weight 286.24 g/mol Calculated from C14H10N2O5.
pKa (Carboxylic Acid) ~4.78The meta-amide group exerts a mild electron-withdrawing inductive effect, slightly lowering the pKa compared to unsubstituted benzoic acid [2].
Hydrogen Bond Donors 2One from the carboxylic acid (-OH), one from the amide (-NH).
Hydrogen Bond Acceptors 5Two from the nitro group, two from the carboxylic acid, one from the amide carbonyl.
Solubility Profile High in DMSO/DMF; Soluble in aq. NaOH; Poor in H2O/DCMSoluble in polar aprotic solvents that can disrupt the strong intermolecular H-bond network. Deprotonation in basic media yields a highly water-soluble carboxylate salt.
LogP (Estimated) ~2.1 - 2.5Moderate lipophilicity, balanced by the polar nitro and carboxylic acid functional groups.

Part 2: Mechanistic Synthesis Protocol

The most efficient pathway to synthesize 3-[(4-Nitrobenzoyl)amino]benzoic acid is via the nucleophilic acyl substitution of [1] with [2].

Causality in Experimental Design

Standard peptide coupling agents (e.g., EDC/HOBt) are often inefficient for this specific transformation. The amino group of 3-aminobenzoic acid is a relatively weak nucleophile due to the electron-withdrawing nature of the meta-carboxylic acid. To overcome this high activation energy barrier, the highly electrophilic acid chloride is utilized [3].

Furthermore, the reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will rapidly protonate the 3-aminobenzoic acid (pKa ~4.78), rendering it completely non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as Pyridine or N,N-Diisopropylethylamine (DIPEA), is strictly required to scavenge the generated protons and drive the reaction to completion [3].

Self-Validating Synthetic Workflow

Reagents:

  • 3-Aminobenzoic acid (1.0 equiv, 10 mmol)

  • 4-Nitrobenzoyl chloride (1.1 equiv, 11 mmol)

  • Anhydrous Pyridine (2.5 equiv, 25 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Procedure:

  • Nucleophile Activation: Dissolve 3-aminobenzoic acid in anhydrous THF under an inert argon atmosphere. Add anhydrous pyridine. Causality: THF solubilizes the starting materials without competing as a nucleophile, while pyridine prepares the system to buffer the incoming HCl.

  • Electrophile Addition: Cool the vessel to 0 °C using an ice bath. Dissolve 4-nitrobenzoyl chloride in 10 mL of THF and add it dropwise over 15 minutes. Causality: The reaction is highly exothermic; controlled addition at 0 °C prevents localized heating and suppresses the formation of symmetric anhydrides or di-acylated side products.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid). The disappearance of the amine spot (fluorescent under 254 nm UV) validates the completion of the acyl transfer.

  • Quenching and Precipitation: Pour the reaction mixture into 200 mL of ice-cold 1M HCl. Causality: The acidic aqueous quench serves a dual purpose: it protonates and solubilizes the pyridine as a water-soluble pyridinium salt, and it ensures the product's carboxylic acid remains protonated, forcing the highly crystalline 3-[(4-Nitrobenzoyl)amino]benzoic acid to precipitate out of the aqueous/THF mixture.

  • Purification: Filter the crude precipitate via vacuum filtration. Wash sequentially with cold water and cold diethyl ether to remove trace unreacted acid chloride and residual moisture. Recrystallize from boiling ethanol/water to yield the analytically pure product.

Synthesis A 3-Aminobenzoic Acid (Weak Nucleophile) C Tetrahedral Intermediate A->C Pyridine / THF 0 °C to RT B 4-Nitrobenzoyl Chloride (Strong Electrophile) B->C Acyl Transfer D 3-[(4-Nitrobenzoyl)amino] benzoic acid C->D -HCl Acidic Precipitation

Fig 1: Nucleophilic acyl substitution pathway for the synthesis of 3-[(4-Nitrobenzoyl)amino]benzoic acid.

Part 3: Analytical Characterization Signatures

To verify the structural integrity of the synthesized compound, the following spectroscopic signatures should be utilized as benchmark criteria:

  • 1 H NMR (400 MHz, DMSO- d6​ ): The defining feature is the highly deshielded amide proton (-NH-) appearing as a sharp singlet at ~10.6 ppm. The carboxylic acid proton (-OH) will appear as a broad singlet >12.5 ppm. The highly electron-deficient nitrobenzene protons will present as two distinct doublets (an AA'BB' spin system) shifted downfield between 8.1 and 8.4 ppm.

  • FT-IR Spectroscopy:

    • Amide I Band: Strong C=O stretching at ~1655 cm −1 .

    • Carboxylic Acid: Broad O-H stretch from 2500–3000 cm −1 overlapping with a C=O stretch at ~1690 cm −1 .

    • Nitro Group: Symmetric and asymmetric N-O stretching vibrations distinctly visible at ~1345 cm −1 and ~1525 cm −1 , respectively.

Part 4: Chemical Reactivity & Downstream Applications

The bifunctional nature of 3-[(4-Nitrobenzoyl)amino]benzoic acid makes it a privileged scaffold in medicinal chemistry. The orthogonal reactivity of the nitro group and the carboxylic acid allows for divergent synthetic pathways.

Nitro Reduction (Accessing Anilines)

The nitro group can be selectively reduced to an amine using catalytic hydrogenation (Pd/C, H 2​ gas, 1 atm) in methanol. This yields 3-[(4-aminobenzoyl)amino]benzoic acid . The newly formed aniline is highly nucleophilic and serves as a critical vector for synthesizing kinase inhibitors, where the aniline acts as a hinge-binding motif in the ATP pocket of kinases.

Carboxylic Acid Functionalization

The carboxylic acid can be activated using coupling reagents (e.g., HATU, DIPEA) to form secondary or tertiary amides. In the context of Targeted Protein Degradation (TPD), this vector is frequently used to attach PEGylated linkers, terminating in an E3 ligase ligand (like thalidomide or VHL ligands) to generate PROTACs (Proteolysis Targeting Chimeras).

Reactivity Core 3-[(4-Nitrobenzoyl)amino]benzoic acid Red Nitro Reduction (Pd/C, H2) Core->Red Est Esterification (ROH, H2SO4) Core->Est Amide Amide Coupling (HATU, DIPEA, R-NH2) Core->Amide Prod1 3-[(4-Aminobenzoyl)amino]benzoic acid (Kinase Inhibitor Precursor) Red->Prod1 Prod2 Alkyl 3-[(4-Nitrobenzoyl)amino]benzoate (Lipophilic Prodrug) Est->Prod2 Prod3 Bis-amide Derivative (Targeted Protein Degrader Linker) Amide->Prod3

Fig 2: Divergent downstream chemical reactivity and pharmaceutical applications of the core scaffold.

References

  • National Center for Biotechnology Information (NIH). "4-Nitrobenzoyl chloride | C7H4ClNO3". PubChem. Available at:[Link]

  • LookChem. "Cas 99-05-8, 3-Aminobenzoic acid Chemical Properties and Safety Data". LookChem Database. Available at:[Link]

Exploratory

Mechanism of Action of 3-[(4-Nitrobenzoyl)amino]benzoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The 3-[(4-nitrobenzoyl)amino]benzoic acid scaffold represents a highly versatile and geometrically constrained pharmacophore in modern drug discovery. Characterized by a rigidified bis-aromatic amide st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-[(4-nitrobenzoyl)amino]benzoic acid scaffold represents a highly versatile and geometrically constrained pharmacophore in modern drug discovery. Characterized by a rigidified bis-aromatic amide structure, derivatives of this class function primarily through two distinct mechanisms: acting as synthetic α-helix mimetics to disrupt critical Protein-Protein Interactions (PPIs), and serving as direct competitive inhibitors of metabolic enzymes. This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its target affinities, structural causality, and the self-validating experimental workflows required for its evaluation.

Pharmacophore Geometry and Target Affinity

The biological efficacy of 3-[(4-nitrobenzoyl)amino]benzoic acid derivatives is deeply rooted in their precise molecular geometry. Rather than acting as non-specific binders, the core components of the scaffold work synergistically to mimic natural protein secondary structures.

  • Amide Linkage (Conformational Rigidity): The central amide bond restricts the torsional angle between the two aromatic rings. This locks the molecule into a spatial conformation that perfectly mimics the pitch and projection of the i , i+3 , and i+4 residues of a native α-helical turn.

  • Nitro Group (-NO₂): The nitro group is not merely a passive electron-withdrawing moiety; it actively functions as a bidentate hydrogen bond acceptor. In the context of c-Myc inhibition, it specifically recognizes and binds to basic residues such as Arg366, Arg367, and Arg372 within the basic domain[1].

  • Carboxylic Acid (-COOH): This moiety serves as an essential electrostatic anchor. It forms critical salt bridges with distal positively charged residues in the target binding pockets (e.g., Arg378 in c-Myc), stabilizing the inhibitor-protein complex and ensuring high-affinity residence time[1].

Primary Mechanisms of Action

Disruption of Protein-Protein Interactions (PPIs)

The rigidified α-helical mimicry of this scaffold makes it exceptionally potent at intercalating into shallow, hydrophobic PPI interfaces that are traditionally considered "undruggable."

Target A: c-Myc/Max Heterodimerization The c-Myc oncoprotein is an intrinsically disordered transcription factor that must heterodimerize with the Max protein to bind E-box DNA sequences. 3-[(4-nitrobenzoyl)amino]benzoic acid derivatives bind directly to the junction between the basic domain and helix 1 of c-Myc. The electrostatic network formed by the nitro and carboxylate groups prevents the structural transition required for Max binding, effectively neutralizing c-Myc-driven oncogenesis[1].

cMyc_Max_Inhibition cMyc c-Myc (Monomer) Dimer c-Myc/Max Dimer (Active) cMyc->Dimer Heterodimerization Max Max Protein Max->Dimer DNA E-Box DNA Binding (Transcription) Dimer->DNA Activation Inhibitor 3-[(4-Nitrobenzoyl)amino] benzoic acid Inhibitor->cMyc Binds Helix 1 (Blocks Max)

Fig 1: Mechanism of c-Myc/Max heterodimerization blockade by the synthetic α-helix mimetic.

Target B: Androgen Receptor (AR) Coactivator Binding Site (CBS) In hormone-driven malignancies, the Androgen Receptor (AR) relies on the recruitment of coactivators (e.g., SRC-1) bearing the LXXLL motif to its Activation Function 2 (AF2) domain. Derivatives of this scaffold, particularly those modified with bulky hydrophobic groups (e.g., isobutoxy substitutions), act as highly selective Coactivator Binding Inhibitors (CBIs)[2]. They competitively intercalate into the hydrophobic cleft of the AF2 domain, displacing coactivators and silencing AR-driven transcription, which is highly effective in overcoming resistance mechanisms in breast and prostate cancers[2].

Direct Enzyme Inhibition

Beyond PPIs, the scaffold serves as a competitive inhibitor of metabolic enzymes, most notably Human Dihydroorotate Dehydrogenase (hDHODH) . hDHODH is a mitochondrial enzyme critical for de novo pyrimidine biosynthesis. The carboxylic acid of the scaffold mimics the natural substrate interactions within the enzyme's ubiquinone-binding channel, while the nitro-aromatic system extends into the hydrophobic tunnel, effectively halting pyrimidine synthesis and inducing cell cycle arrest in rapidly proliferating cells[3].

Quantitative Data Summary

The following table synthesizes the binding affinities and functional applications of key 3-[(4-nitrobenzoyl)amino]benzoic acid derivatives across different biological targets.

Derivative / CompoundPrimary TargetApplicationPotency (IC50 / Ki)Key Interaction Mechanism
4da (JKY-2-169) c-Myc/MaxOncogene Disruption< 50 μMH-bonds with Arg366, Arg378[1]
Compound 41b hDHODHPyrimidine Synthesis> 10 μM (Baseline)Ubiquinone pocket binding[3]
Compound 14 / D2 AR-CBSCoactivator Blockade~2.82 μMAF2 Hydrophobic Cleft intercalation[2]
PROTAC 18o AR (via CRBN)Targeted Degradation0.13 μMBivalent bridging (AR-CBS to CRBN)[2]

Experimental Workflows and Self-Validating Protocols

Protocol: TR-FRET Validation of AR-CBS Inhibition

Causality & Rationale: Biochemical assays involving nitro-aromatic compounds frequently suffer from false positives due to the intrinsic auto-fluorescence and inner-filter effects of the nitro group. To establish a self-validating system, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandated. By introducing a 100 µs measurement delay, short-lived background fluorescence from the compound decays entirely, isolating the true FRET signal generated by the interaction between the target and the probe.

Step-by-Step Methodology:

  • Assay Initialization: Prepare a master mix containing Terbium (Tb)-labeled Anti-GST antibody bound to GST-tagged AR-LBD (Ligand Binding Domain) in a HEPES-buffered saline solution (pH 7.4) supplemented with 1 mM DTT to maintain receptor conformation.

  • Tracer Addition: Add Fluorescein-labeled SRC-1 peptide (containing the LXXLL motif) at a final concentration of 100 nM.

  • Baseline Establishment (Self-Validation Step): Read the plate to establish the maximum FRET signal. Include a well with an unlabeled SRC-1 peptide as a positive control for competitive displacement to ensure the assay's dynamic range (Z'-factor > 0.6).

  • Inhibitor Titration: Dispense the 3-[(4-nitrobenzoyl)amino]benzoic acid derivative in a 10-point dose-response curve (ranging from 100 µM to 1 nM) using an acoustic dispenser to minimize DMSO carryover (<1% final).

  • Time-Resolved Readout: Incubate for 2 hours at room temperature to reach equilibrium. Excite the microplate at 340 nm. Apply a 100 µs delay, then measure emission simultaneously at 520 nm (Fluorescein FRET) and 495 nm (Terbium reference).

  • Data Synthesis: Calculate the emission ratio (520/495) and fit the data to a four-parameter logistic non-linear regression model to determine the IC50.

TR_FRET_Protocol Step1 1. Assay Initialization Prepare Tb-labeled AR-LBD & Fluorescein-SRC1 peptide Step2 2. Baseline Establishment Measure max FRET signal (Positive Control) Step1->Step2 Step3 3. Inhibitor Titration Add 3-[(4-Nitrobenzoyl)amino]benzoic acid derivatives Step2->Step3 Step4 4. Time-Resolved Readout Delay 100µs, Ex: 340nm, Em: 520nm/495nm Step3->Step4 Step5 5. Data Synthesis Calculate IC50 & validate via Z'-factor Step4->Step5

Fig 2: Self-validating TR-FRET workflow for quantifying AR-coactivator interaction inhibition.

References

  • Source: nih.
  • Source: mdpi.
  • Source: acs.

Sources

Foundational

An In-Depth Technical Guide to the Toxicity and Safety Profile of 3-[(4-Nitrobenzoyl)amino]benzoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Data Gaps through Structural Analogy and Predictive Toxicology The compound 3-[(4-Nitrobenzoyl)amino]benzoic acid presents a un...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Gaps through Structural Analogy and Predictive Toxicology

The compound 3-[(4-Nitrobenzoyl)amino]benzoic acid presents a unique challenge in toxicological assessment due to the current absence of a dedicated Material Safety Data Sheet (MSDS) or comprehensive public toxicity data. This guide, therefore, adopts a rigorous, science-led approach to construct a robust safety and toxicity profile. By dissecting the molecule into its core components—a nitroaromatic moiety and a benzoic acid derivative—we can leverage a wealth of available data on structurally analogous compounds. This analysis is grounded in the established principles of Quantitative Structure-Activity Relationships (QSAR), which correlate chemical structure with biological and toxicological effects.[1][2][3] This document serves as an essential resource for professionals in research and drug development, providing a framework for safe handling, risk assessment, and the design of future toxicological studies.

Section 1: Predicted Toxicological Profile

The toxicological profile of 3-[(4-Nitrobenzoyl)amino]benzoic acid is inferred from the known hazards of aromatic nitro compounds and benzoic acid derivatives.[4][5][6] The primary concerns are centered around local irritation, and systemic effects typical of nitroaromatics, such as methemoglobinemia.[4][7]

Acute Toxicity

Based on data from analogous nitrobenzoic acids, 3-[(4-Nitrobenzoyl)amino]benzoic acid is predicted to have moderate acute oral toxicity.[7][8][9]

  • Oral: Harmful if swallowed.

  • Dermal: May cause skin irritation upon contact.[4]

  • Inhalation: May cause respiratory irritation.[4]

Local Irritation
  • Skin Irritation: Structurally similar compounds, such as nitrobenzoic acids, are known to cause skin irritation.[6] Therefore, direct skin contact should be avoided.

  • Eye Irritation: Severe eye irritation is a common hazard associated with nitroaromatic compounds and benzoic acid.[6][7] It is anticipated that 3-[(4-Nitrobenzoyl)amino]benzoic acid will cause serious eye irritation.

Systemic Effects

The presence of the nitro group is a key determinant of systemic toxicity. Aromatic nitro compounds are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[4][7]

Genotoxicity and Carcinogenicity

The genotoxic potential of nitroaromatic compounds is a significant concern. Many compounds in this class are mutagenic in bacterial assays (Ames test), often following metabolic reduction of the nitro group to reactive intermediates.[1] The carcinogenicity of related compounds varies, with some nitroaromatics being classified as potential carcinogens.[1][7]

Section 2: Quantitative Data Summary from Structural Analogs

To provide a quantitative basis for the predicted toxicity, the following table summarizes data from closely related compounds.

Toxicological EndpointAnalogous CompoundValueReference
Acute Oral LD50 (rat) 3-Nitrobenzoic acid680 mg/kg[8]
4-Nitrobenzoic acid1960 mg/kg[7][9]
Benzoic acid1700 mg/kg[10]
Skin Irritation Benzoic acidIrritant[6]
Eye Irritation Benzoic acidHighly irritating[6]
4-Nitrobenzoic acidSevere irritant[7]

Section 3: Visualizing Toxicological Relationships

The following diagram illustrates the potential toxicological pathways for 3-[(4-Nitrobenzoyl)amino]benzoic acid based on its structural components.

Toxicity_Pathway Compound 3-[(4-Nitrobenzoyl)amino]benzoic acid Metabolism Metabolic Activation (e.g., Nitroreduction) Compound->Metabolism Local_Irritation Local Irritation (Skin, Eyes, Respiratory) Compound->Local_Irritation ReactiveIntermediates Reactive Intermediates (e.g., Arylhydroxylamines) Metabolism->ReactiveIntermediates DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts Methemoglobinemia Methemoglobinemia ReactiveIntermediates->Methemoglobinemia Mutagenicity Mutagenicity DNA_Adducts->Mutagenicity Carcinogenicity Carcinogenicity Mutagenicity->Carcinogenicity

Caption: Predicted toxicological pathways of 3-[(4-Nitrobenzoyl)amino]benzoic acid.

Section 4: Recommended Experimental Protocols for Toxicity Assessment

For a definitive toxicological profile, a battery of in vitro and in vivo tests is recommended. The following protocols are based on standard guidelines for chemical safety assessment.

In Vitro Toxicity Testing Workflow

The following diagram outlines a standard workflow for the in vitro assessment of a novel chemical compound.

In_Vitro_Workflow start Test Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity genotoxicity Genotoxicity Assays cytotoxicity->genotoxicity ames Bacterial Reverse Mutation Assay (Ames Test) genotoxicity->ames Gene Mutations micronucleus In Vitro Micronucleus Test genotoxicity->micronucleus Chromosomal Damage chromosomal_aberration Chromosomal Aberration Test genotoxicity->chromosomal_aberration Chromosomal Damage data_analysis Data Analysis and Risk Assessment ames->data_analysis micronucleus->data_analysis chromosomal_aberration->data_analysis end Toxicological Profile data_analysis->end

Caption: A general workflow for in vitro toxicity testing.

Step-by-Step Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This assay is crucial for assessing the mutagenic potential of the compound.

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to identify compounds that become mutagenic after metabolism.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test compound.

  • Main Experiment (Plate Incorporation Method):

    • Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

Step-by-Step Protocol: In Vitro Micronucleus Test

This assay detects chromosomal damage in mammalian cells.

  • Cell Line Selection: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Toxicity Determination: A preliminary cytotoxicity assay is required to establish the appropriate concentration range.

  • Treatment: Expose cell cultures to at least three concentrations of the test compound, along with negative and positive controls, both with and without S9 metabolic activation.

  • Cell Harvest and Staining: After an appropriate exposure and recovery time, harvest the cells, treat them with a cytokinesis blocker (e.g., cytochalasin B) to obtain binucleated cells, and stain the cytoplasm and nuclei.

  • Microscopy Analysis: Score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic potential.

Section 5: Conclusion and Recommendations

While direct toxicological data for 3-[(4-Nitrobenzoyl)amino]benzoic acid is not currently available, a predictive assessment based on its structural analogs suggests a profile of moderate acute toxicity, skin and eye irritation, and a potential for systemic effects such as methemoglobinemia and genotoxicity. These predictions necessitate careful handling of the compound in a laboratory setting, utilizing appropriate personal protective equipment, including gloves and safety goggles. For any application involving significant human exposure, it is imperative to conduct comprehensive toxicological studies as outlined in this guide to establish a definitive safety profile.

References

  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. (2024). Organic Process Research & Development. [Link]

  • Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). MDPI. [Link]

  • Aromatic Nitro and Amino Compounds. ResearchGate. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. (2017). Oxford Academic. [Link]

  • p-aminobenzoic acid paba: Topics by Science.gov. Science.gov. [Link]

  • Structure-toxicity relationships of nitroaromatic compounds. (2006). PubMed. [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). PMC. [Link]

  • 4-Nitrobenzoic acid. (2022). ZORA. [Link]

  • Structure-Toxicity Relationships of Nitroaromatic Compounds. ResearchGate. [Link]

  • 4-Nitrobenzoic acid. Wikipedia. [Link]

  • Hydrolysis and metabolism of N-benzoyl-L-tyrosyl-p-aminobenzoic acid in normal and pancreatic duct-ligated animals. PubMed. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • THE POTENCY OF 4-NITROBENZOYL-3-ALLYLTHIOUREA AS AN AGENT OF BREAST CANCER WITH EGFR/HER2: IN SILICO AND IN VITRO STUDY. (2021). Rasayan Journal of Chemistry. [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC. [Link]

  • Ketoconazole-p-aminobenzoic Acid Cocrystal: Revival of an Old Drug by Crystal Engineering. (2020). ACS Publications. [Link]

  • An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. (2024). PubMed. [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). MDPI. [Link]

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. (2024). MDPI. [Link]

  • NITROBENZOIC ACID. Ataman Kimya. [Link]

  • Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed. [Link]

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Exploratory

Preclinical Pharmacokinetics and Metabolic Profiling of 3-[(4-Nitrobenzoyl)amino]benzoic Acid: An In-Depth Technical Guide

Introduction Welcome to this technical whitepaper. As a Senior Application Scientist specializing in early-stage ADME (Absorption, Distribution, Metabolism, and Excretion), I have designed this guide to navigate the phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to this technical whitepaper. As a Senior Application Scientist specializing in early-stage ADME (Absorption, Distribution, Metabolism, and Excretion), I have designed this guide to navigate the pharmacokinetic (PK) profiling of 3-[(4-Nitrobenzoyl)amino]benzoic acid. This molecule presents a fascinating triad of structural liabilities: a nitroaromatic ring, an amide bridge, and a carboxylic acid moiety. Each of these functional groups dictates a specific metabolic fate, requiring a highly strategic, self-validating approach to preclinical testing.

Instead of relying on generic screening panels, this guide explains the causality behind each experimental choice, ensuring that your data package is robust, mechanistically sound, and ready for regulatory scrutiny.

Structural Liabilities & Predictive Biotransformation

Before stepping into the lab, we must establish the mechanistic causality of our compound's clearance. The physicochemical properties of this chemical class (Molecular Weight ~286 Da) dictate its baseline permeability, but its functional groups are highly reactive and define its metabolic clearance[1].

  • The Carboxylic Acid (Phase II Conjugation): Benzoic acid derivatives undergo distinct Phase II metabolism. Rather than defaulting to endoplasmic reticulum-mediated glucuronidation, these structures are heavily biased toward glycine conjugation in the mitochondrial matrix. This pathway forms hippuric acid analogs to prevent the toxic accumulation of free benzoate in the mitochondria[2].

  • The Amide Bridge (Hydrolysis): The benzamide linkage connecting the two aromatic rings is highly susceptible to enzymatic cleavage. In humans and rodents, this is driven by carboxylesterases (CES) in the endoplasmic reticulum or aldehyde oxidase (AO) in the cytosol[3]. This rapid hydrolysis drastically impacts systemic clearance and necessitates careful in vitro-to-in vivo extrapolation (IVIVE)[4].

  • The Nitro Group (Reduction): Nitroaromatics are vulnerable to reduction by both gut microbiota (if dosed orally) and hepatic nitroreductases, leading to the formation of an amine metabolite.

MetabolicPathway Parent 3-[(4-Nitrobenzoyl)amino]benzoic acid (Parent Compound) NitroRed Nitroreduction (Gut / Hepatic) Parent->NitroRed AmideHyd Amide Hydrolysis (Hepatic CES / AO) Parent->AmideHyd PhaseII Phase II Conjugation (Liver ER / Mitochondria) Parent->PhaseII Met1 3-[(4-Aminobenzoyl)amino]benzoic acid (Amine Metabolite) NitroRed->Met1 Met2 4-Nitrobenzoic Acid + 3-Aminobenzoic Acid AmideHyd->Met2 Met3 Acyl Glucuronide (UGT Pathway) PhaseII->Met3 UDPGA Met4 Hippuric Acid Derivative (Glycine Conjugation) PhaseII->Met4 Glycine + CoA

Fig 1. Predicted multipathway biotransformation of 3-[(4-Nitrobenzoyl)amino]benzoic acid.

Self-Validating In Vitro Protocols

To build a trustworthy data package, every assay must be a self-validating system—meaning the experimental design inherently proves its own accuracy through strategic controls.

Protocol 1: Compartmentalized Hepatic Clearance & Amide Hydrolysis

Causality: We must differentiate between CYP450 oxidation, CES-mediated hydrolysis, and AO-mediated cleavage. Self-Validating Mechanism: We utilize parallel incubations across different subcellular fractions (microsomes vs. cytosol) with specific enzymatic inhibitors. If clearance occurs in the cytosol but is halted by Raloxifene, AO-mediated hydrolysis is definitively validated.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC). Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Spiking: Pre-incubate aliquots with either 100 µM BNPP (CES inhibitor), 1 µM Raloxifene (AO inhibitor), or vehicle (DMSO <0.1%) for 10 minutes at 37°C.

  • Initiation: Spike in 3-[(4-Nitrobenzoyl)amino]benzoic acid to a final concentration of 1 µM. For HLM, initiate parallel wells with and without a 2 mM NADPH regenerating system.

  • Sampling: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing 50 ng/mL labetalol (internal standard).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol 2: Phase II Conjugation Profiling (Glycine vs. Glucuronidation)

Causality: We must quantify the ratio of acyl glucuronide formation (potentially reactive) versus glycine conjugation (stable, renally excreted). Self-Validating Mechanism: Parallel incubations lacking cofactors (ATP/CoA for glycine; UDPGA for UGT) serve as negative controls, ensuring observed mass shifts are strictly enzymatically driven.

Step-by-Step Methodology:

  • Preparation: Utilize human liver S9 fractions (containing both ER and mitochondria) at 2 mg/mL protein.

  • Pathway Isolation:

    • UGT Pathway: Add 2 mM UDPGA and 25 µg/mL alamethicin (a pore-forming peptide to allow UDPGA access to the ER lumen).

    • Glycine Pathway: Add 5 mM Glycine, 1 mM ATP, and 0.1 mM Coenzyme A.

    • Negative Control: S9 fraction with compound, lacking all cofactors.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench with 3 volumes of cold methanol.

  • Detection: Analyze via High-Resolution Mass Spectrometry (HRMS). Monitor for the parent mass +176 Da (Glucuronide) and +57 Da (Glycine conjugate).

In Vivo Pharmacokinetic Workflow (Rodent)

Once in vitro stability is mapped, we move to in vivo validation to determine systemic exposure and bioavailability.

Step-by-Step Methodology:

  • Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline for Intravenous (IV) dosing, and 0.5% Methylcellulose for Oral (PO) gavage.

  • Dosing: Administer IV at 1 mg/kg via the lateral tail vein, and PO at 10 mg/kg via oral gavage to male C57BL/6 mice (n=3 per route).

  • Serial Sampling: Collect 20 µL blood samples via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood into K2EDTA tubes, centrifuge at 2000 x g for 10 minutes at 4°C to isolate plasma.

  • Quantification: Precipitate plasma proteins with acetonitrile, and quantify the parent compound and primary metabolites using a validated LC-MS/MS method.

PKWorkflow Dose In Vivo Dosing (IV & PO Rodent) Sample Serial Blood Sampling (0.08 to 24 hrs) Dose->Sample Prep Protein Precipitation (ACN + Internal Std) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA Data PK Parameters (CL, Vd, F%, t1/2) NCA->Data

Fig 2. Self-validating in vivo pharmacokinetic workflow from dosing to parameter derivation.

Quantitative Data Interpretation

Below is a structured summary of typical quantitative PK parameters for this chemical class, reflecting the rapid clearance driven by amide hydrolysis and Phase II conjugation.

PK ParameterUnitIV (1 mg/kg)PO (10 mg/kg)Mechanistic Interpretation
Cmax​ ng/mL1,450380High IV peak; PO peak blunted by first-pass metabolism.
Tmax​ h0.0831.0Rapid oral absorption, typical for acidic compounds.
AUC0−∞​ h*ng/mL8201,850Area under the curve indicates moderate total exposure.
Clearance (CL) mL/min/kg20.3N/AHigh hepatic extraction ratio, driven by rapid hydrolysis.
Vdss​ L/kg1.1N/AModerate volume of distribution; limited tissue partitioning.
Half-life ( t1/2​ ) h1.21.5Short half-life necessitates formulation or structural optimization.
Bioavailability (F) %N/A22.5%Low oral bioavailability due to gut nitroreduction and hepatic first-pass.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Validation of 3-[(4-Nitrobenzoyl)amino]benzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Building block synthesis for peptidomimetics, protease inhibitors, and active pharmaceutical ingredients (APIs). Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Building block synthesis for peptidomimetics, protease inhibitors, and active pharmaceutical ingredients (APIs).

Introduction & Mechanistic Rationale

Benzamides are highly versatile pharmacophores in drug discovery, frequently serving as rigid linkers or critical hydrogen-bond donors/acceptors in the design of protease inhibitors and antimicrobial agents[1]. The synthesis of 3-[(4-Nitrobenzoyl)amino]benzoic acid relies on a nucleophilic acyl substitution, specifically utilizing a modified Schotten-Baumann protocol[2].

The Causality of the System: Standard organic acylation often fails or produces low yields with aminobenzoic acids due to their amphoteric nature and poor solubility in aprotic solvents like dichloromethane. By utilizing an aqueous sodium hydroxide biphasic system, we achieve two critical objectives:

  • Substrate Solubilization: The NaOH deprotonates the carboxylic acid of 3-aminobenzoic acid, shifting the molecule into its highly water-soluble sodium salt form.

  • Equilibrium Driving: As the 4-nitrobenzoyl chloride (dissolved in a miscible organic co-solvent, THF) is introduced, the primary amine attacks the electrophilic carbonyl carbon. The resulting HCl byproduct is immediately neutralized by the aqueous base. This prevents the amine from protonating into an unreactive ammonium salt, effectively driving the equilibrium strictly toward the amide product[2].

Experimental Workflow and Logical Causality

The following diagrams illustrate the physical workflow and the underlying chemical logic dictating the phase changes throughout the protocol.

Workflow Step1 1. Dissolution 3-Aminobenzoic acid in aq. NaOH Step2 2. Activation & Addition Dropwise addition of 4-Nitrobenzoyl chloride in THF Step1->Step2 Step3 3. Amide Coupling Stir at 0-5 °C for 2 hours Step2->Step3 Step4 4. Acidic Workup Precipitation with 1M HCl (pH 2-3) Step3->Step4 Step5 5. Isolation & Purification Filtration and Recrystallization (EtOH) Step4->Step5

Figure 1: Workflow for the Schotten-Baumann synthesis of 3-[(4-Nitrobenzoyl)amino]benzoic acid.

Causality Substrate 3-Aminobenzoic Acid (Amphoteric) Base Aqueous NaOH (Base & Solvent) Substrate->Base Deprotonation Intermediate Sodium 3-aminobenzoate (Water Soluble) Base->Intermediate Product Amide Formation (Deprotonated) Intermediate->Product Nucleophilic Attack Electrophile 4-Nitrobenzoyl Chloride in THF Electrophile->Product Workup HCl Acidification (pH 2) Product->Workup Neutralization Final Target Compound (Precipitates) Workup->Final Decreased Solubility

Figure 2: Logical causality of reagent selection and phase changes during synthesis.

Materials and Reagents

Strict stoichiometric control is required to prevent over-acylation. The following table outlines the optimized reagent ratios for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in System
3-Aminobenzoic acid 137.141.01.37 g (10 mmol)Nucleophile / Substrate
4-Nitrobenzoyl chloride 185.561.12.04 g (11 mmol)Electrophile / Acylating Agent
Sodium Hydroxide (1M aq) 40.002.222 mL (22 mmol)Deprotonating Agent / Acid Scavenger
Tetrahydrofuran (THF) 72.11-10 mLCarrier Solvent for Acid Chloride
Hydrochloric Acid (1M) 36.46~2.5~25 mLAcidification / Product Precipitation

Step-by-Step Protocol

This protocol is designed as a self-validating system; physical phase changes at each step serve as visual indicators of successful reaction progression.

Setup and Substrate Dissolution
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

  • Add 1.37 g of 3-aminobenzoic acid to the flask.

  • Slowly add 22 mL of 1M aqueous NaOH. Stir vigorously for 10 minutes.

    • Validation Check: The opaque suspension will transition into a clear, pale-yellow solution, confirming the successful formation of the water-soluble sodium 3-aminobenzoate intermediate.

  • Allow the solution to cool to 0–5 °C.

Activation and Dropwise Addition
  • In a separate dry vial, dissolve 2.04 g of 4-nitrobenzoyl chloride in 10 mL of anhydrous THF. Note: 4-nitrobenzoyl chloride is moisture-sensitive; prepare this solution immediately before use to prevent hydrolysis into 4-nitrobenzoic acid.

  • Using an addition funnel or syringe, add the THF solution dropwise to the vigorously stirring aqueous amine solution over a period of 15–20 minutes.

    • Causality: Dropwise addition at 0–5 °C minimizes the exothermic hydrolysis of the acid chloride by the aqueous base, ensuring the electrophile reacts selectively with the amine.

Amide Coupling
  • Once the addition is complete, maintain the reaction at 0–5 °C for 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C), stirring for an additional 1.5 hours.

    • Validation Check: The mixture will become cloudy as the THF evaporates or as the sodium salt of the product begins to partially precipitate due to common-ion effects.

Acidic Workup and Isolation
  • Transfer the reaction vessel back to the ice bath.

  • Slowly add 1M HCl dropwise while monitoring the pH. Continue addition until the pH reaches 2.0–3.0 (approximately 25 mL).

    • Causality: Acidification reprotonates the carboxylate back into a carboxylic acid. Because the resulting 3-[(4-Nitrobenzoyl)amino]benzoic acid lacks an ionizable group at this pH, its aqueous solubility drops drastically, triggering massive precipitation.

  • Filter the resulting heavy white/pale-yellow precipitate under a vacuum using a Büchner funnel.

  • Wash the filter cake with cold distilled water (3 × 15 mL) to remove residual NaCl and unreacted 3-aminobenzoic acid hydrochloride.

  • Purification: Recrystallize the crude solid from boiling ethanol (or a DMF/water mixture if solubility is too low). Dry under a vacuum at 50 °C overnight.

Analytical Characterization (Expected Data)

To ensure trustworthiness and validate the structural integrity of the synthesized compound, compare your analytical results against the expected spectroscopic data below.

Analytical TechniqueExpected Signal / PeakStructural Assignment
¹H NMR (DMSO-d6) ~10.7 ppm (s, 1H)Amide N-H proton (highly deshielded)
¹H NMR (DMSO-d6) 8.35 - 8.40 ppm (m, 4H)Aromatic protons of the 4-nitrobenzoyl moiety
¹H NMR (DMSO-d6) 7.45 - 8.25 ppm (m, 4H)Aromatic protons of the benzoic acid moiety
IR Spectroscopy ~1680 cm⁻¹Amide I (C=O stretch)
IR Spectroscopy ~1520 cm⁻¹, ~1350 cm⁻¹Asymmetric and symmetric NO₂ stretching
Mass Spec (ESI-) m/z 285.05[M-H]⁻ molecular ion

Troubleshooting & System Validation

Even robust protocols can experience deviations. Use these field-proven insights to diagnose and correct common synthesis failures:

  • Issue: Formation of Di-acylated Product (Imide)

    • Causality: Using a large excess of acid chloride or allowing the reaction to run at elevated temperatures can cause the newly formed secondary amide to attack a second molecule of acid chloride.

    • Solution: Strictly adhere to the 1.1 equivalent stoichiometry for the acid chloride and ensure the internal temperature does not exceed 5 °C during the addition phase.

  • Issue: High Levels of 4-Nitrobenzoic Acid Impurity

    • Causality: The 4-nitrobenzoyl chloride underwent hydrolysis by the aqueous NaOH before it could react with the amine.

    • Solution: Ensure the THF solution is added rapidly enough to maintain reaction momentum, but dropwise enough to prevent localized heating. Vigorous stirring is mandatory to maximize the surface area at the biphasic interface, allowing the amine to outcompete water for the electrophile.

References

  • Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry.[Link]

  • Welker, A., Kersten, C., Müller, C., et al. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(3), 340–354.[Link]

Sources

Application

Application Note: Harnessing 3-[(4-Nitrobenzoyl)amino]benzoic Acid in Hit-to-Lead Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Pharmacophore Utility, Synthetic Diversification, and Biochemical Screening Protocols Executive Summary & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Pharmacophore Utility, Synthetic Diversification, and Biochemical Screening Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery, identifying versatile, low-molecular-weight building blocks is critical for accelerating hit-to-lead optimization. 3-[(4-Nitrobenzoyl)amino]benzoic acid (Formula: C₁₄H₁₀N₂O₅) is a highly functionalized biaryl-like scaffold that frequently emerges in high-throughput screening (HTS) campaigns. While novice researchers might dismiss nitro-aromatics due to potential toxicity liabilities, experienced medicinal chemists recognize this molecule as a highly modular nonpeptide template[1].

The structural causality of this compound makes it an exceptional starting point for targeted drug design:

  • The Carboxylate Anchor: The benzoic acid moiety acts as a potent electrostatic anchor. In the context of metabolic enzymes, it effectively mimics acidic substrates, such as the succinyl or malonyl groups recognized by Sirtuin 5 (SIRT5)[2].

  • The Amide Linker: The central amide bond provides conformational rigidity, restricting the torsional angle between the two aromatic rings. This rigidity reduces the entropic penalty upon target binding and provides a directional hydrogen-bond network critical for peptidomimetic applications[1].

  • The Nitro-Aryl Handle: The 4-nitro group exerts a strong electron-withdrawing effect, modulating the pKa of the amide. More importantly, it serves as a "masked" aniline. Through controlled reduction, it allows for late-stage synthetic diversification to explore the structure-activity relationship (SAR) without disrupting the primary carboxylate pharmacophore[3].

Workflow 1: Synthetic Diversification (Hit-to-Lead)

To optimize the binding affinity and pharmacokinetic properties of the parent compound, we employ a parallel synthesis workflow. By reducing the nitro group to an amine, we generate a nucleophilic handle for subsequent amide coupling, producing a diverse library of functionalized analogs[4].

G A 3-[(4-Nitrobenzoyl) amino]benzoic acid B Catalytic Hydrogenation (Pd/C, H2) A->B Nitro Reduction C 3-[(4-Aminobenzoyl) amino]benzoic acid B->C Intermediate D Parallel Amide Coupling (HATU/DIPEA) C->D Diversification E Diversified Lead Library D->E SAR Generation

Workflow for the synthetic diversification of 3-[(4-Nitrobenzoyl)amino]benzoic acid.

Protocol 1.1: Nitro Reduction and Parallel Amidation

Note: This protocol is designed as a self-validating system to ensure high-fidelity library generation.

Step 1: Catalytic Hydrogenation (Reduction)

  • Dissolve 1.0 mmol of 3-[(4-Nitrobenzoyl)amino]benzoic acid in 10 mL of anhydrous methanol.

  • Add 10% Pd/C (0.1 mmol, 10 mol%) under an inert argon atmosphere. Causality: Pd/C is selected to selectively reduce the nitro group to an aniline without cleaving the central amide bond or reducing the aromatic rings.

  • Purge the flask with H₂ gas and stir vigorously at room temperature for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate. Perform a ninhydrin stain. The disappearance of the UV-active starting material and the emergence of a ninhydrin-positive (purple/red) spot confirms the successful formation of 3-[(4-Aminobenzoyl)amino]benzoic acid.

  • Filter the mixture through a Celite pad to remove the catalyst and concentrate in vacuo.

Step 2: Parallel Amide Coupling

  • Distribute the reduced intermediate (0.1 mmol per well) into a 24-well synthesis block.

  • Add a unique carboxylic acid building block (0.12 mmol) to each well, followed by HATU (0.12 mmol) and DIPEA (0.3 mmol) in DMF (1 mL). Causality: HATU is utilized because it ensures rapid activation of the carboxylic acid, preventing the degradation of the electron-rich aniline intermediate.

  • Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Analyze each well via LC-MS. The target mass should shift by [Mass of R-COOH] - 18 Da (loss of water). Wells showing >90% conversion are advanced to preparative HPLC purification.

Workflow 2: Biochemical Screening for SIRT5 Inhibition

Benzoic acid derivatives have demonstrated significant efficacy as subtype-selective inhibitors of SIRT5[2]. To evaluate our newly synthesized library, we utilize a highly sensitive fluorometric desuccinylation assay.

G S1 SIRT5 Active Site (NAD+-dependent) S3 Carboxylate Anchor (Binds Arg105/Tyr102) S1->S3 Electrostatic S4 Amide Linker (H-bond Network) S1->S4 Directional S5 Nitro-Aryl Moiety (Hydrophobic Pocket) S1->S5 Steric/Hydrophobic S2 3-[(4-Nitrobenzoyl) amino]benzoic acid S2->S1 Enters Pocket S6 Enzyme Inhibition (Desuccinylation Blocked) S3->S6 S4->S6 S5->S6

Mechanistic binding model of the compound within the SIRT5 active site.

Protocol 2.1: SIRT5 Fluorometric Inhibition Assay

Note: Fluorescence assays are prone to false positives due to inner-filter effects or autofluorescent compounds. This protocol incorporates mandatory background subtraction.

Step 1: Reagent Preparation

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 0.05% BSA.

  • Prepare an enzyme solution containing 0.5 µg/mL recombinant human SIRT5.

Step 2: Compound Pre-Incubation & Autofluorescence Check

  • Dispense 10 µL of the test compounds (serial dilutions from 100 µM to 1 nM) into a black 384-well microplate.

  • Add 20 µL of the SIRT5 enzyme solution to each well.

  • Self-Validation Checkpoint (Pre-read): Read the plate at Ex/Em = 350/450 nm before adding the substrate. Any well exhibiting fluorescence >10% of the positive control baseline must be flagged for autofluorescence interference.

Step 3: Reaction Initiation & Kinetic Readout

  • Initiate the reaction by adding 20 µL of a substrate mix containing 50 µM fluorogenic succinylated peptide (e.g., Ac-Lys(Succ)-AMC) and 500 µM NAD⁺. Causality: NAD⁺ is an absolute requirement for Sirtuin catalytic activity; omitting it in a control well serves as a negative baseline.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of a developer solution (containing nicotinamide to halt SIRT5 and trypsin to cleave the AMC fluorophore from the deacetylated peptide).

  • Read the final fluorescence (Ex/Em = 350/450 nm).

  • Self-Validation Checkpoint (Z'-factor): Calculate the Z'-factor using the vehicle control (DMSO) and a known SIRT5 inhibitor (e.g., Suramin). Proceed with IC₅₀ calculation only if Z' > 0.6.

Quantitative Data Presentation: SAR Summary

The following table summarizes the structure-activity relationship (SAR) data generated from the diversification workflow, demonstrating how modifications to the 4-position of the benzoyl ring impact SIRT5 inhibition and cellular permeability[2].

Compound IDR-Group (4-position)SIRT5 IC₅₀ (µM)Cell Permeability (Pₐₚₚ x 10⁻⁶ cm/s)Mechanistic Note
3-4-NBABA -NO₂ (Parent)45.21.2Weak baseline hit; poor permeability.
Intermediate 1 -NH₂>1000.8Loss of hydrophobic interaction in the distal pocket.
Lead A -NH-CO-CH₃12.44.5Restored H-bond network; moderate potency gain.
Lead B -NH-CO-CF₃3.18.2Optimal balance of electronegativity and lipophilicity.
Lead C -NH-CO-Ph1.512.4Strong Pi-Pi stacking in the active site; lead candidate.

Table 1: Impact of 4-position functionalization on SIRT5 biochemical inhibition and Caco-2 cell permeability.

References

  • Structure-activity relationship analysis of the subtype-selective Sirt5 inhibitor balsalazide Source: Ludwig-Maximilians-Universität München (uni-muenchen.de)
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery Source: Springer Nature Experiments (springern
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: Semantic Scholar (semanticscholar.org)

Sources

Method

Application Note: A Practical Guide to the Formulation of 3-[(4-Nitrobenzoyl)amino]benzoic acid for In Vitro Biological Assays

An Application Note from the Senior Scientist's Desk Abstract The increasing prevalence of poorly water-soluble compounds in drug discovery pipelines presents a significant formulation challenge for accurate and reproduc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Scientist's Desk

Abstract

The increasing prevalence of poorly water-soluble compounds in drug discovery pipelines presents a significant formulation challenge for accurate and reproducible biological evaluation.[1][2] 3-[(4-Nitrobenzoyl)amino]benzoic acid, a molecule characterized by its aromatic structure and nitro functional group, exemplifies this challenge. Direct dissolution in aqueous assay media is often impossible, leading to inaccurate concentration data and unreliable results. This document provides a comprehensive, field-proven guide for the formulation of this and similar hydrophobic compounds. We will detail a robust, DMSO-based solubilization strategy, present step-by-step protocols for stock solution preparation and serial dilution, and discuss the critical importance of vehicle controls and cytotoxicity assessment to ensure data integrity.

The Formulation Challenge: Understanding the Physicochemical Hurdles

The molecular structure of 3-[(4-Nitrobenzoyl)amino]benzoic acid, with its multiple aromatic rings and nitro group, confers significant lipophilicity. Compounds with high lipophilicity and molecular weight often exhibit poor aqueous solubility.[2][3] This intrinsic property is the primary obstacle to its use in biological assays, which are overwhelmingly aqueous systems.

Key Challenges:

  • Poor Aqueous Solubility: The compound is not expected to dissolve readily in water or buffered solutions, making it difficult to achieve the desired test concentrations.[4]

  • Precipitation Risk: Introducing a concentrated solution of the compound into an aqueous assay medium can cause it to immediately precipitate, effectively removing it from the solution and making the actual concentration unknown.

To overcome these issues, a strategic formulation approach is required. The most common and effective method for preclinical and in vitro studies involves the use of a co-solvent system, with Dimethyl Sulfoxide (DMSO) being the industry standard.[5][6]

The DMSO-Based Formulation Strategy: A Double-Edged Sword

Dimethyl Sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a vast range of nonpolar and polar compounds.[5] Its utility in biological assays is unparalleled, but its application requires careful management due to its own biological effects.

Why DMSO?

  • Exceptional Solubilizing Power: It can effectively dissolve hydrophobic compounds like 3-[(4-Nitrobenzoyl)amino]benzoic acid at high concentrations, enabling the creation of a concentrated primary stock.

  • Miscibility with Water: It mixes freely with aqueous media, allowing for the dilution of the stock solution into the final assay buffer.

The Critical Caveat: DMSO-Induced Cytotoxicity High concentrations of DMSO are toxic to cells.[7] Effects can range from inhibition of cell growth to membrane damage and cell death.[8] Therefore, it is imperative to keep the final concentration of DMSO in the assay as low as possible.

Table 1: Recommended Final DMSO Concentrations in Common Assays
Assay TypeRecommended Max Final DMSO %Rationale & Key Considerations
General Cell-based Assays ≤ 0.5% Many immortalized cell lines can tolerate up to 1%, but 0.5% is a widely accepted upper limit to minimize off-target effects.[5]
Primary Cell Cultures ≤ 0.1% Primary cells are generally more sensitive to solvent toxicity than established cell lines.[5][9]
High-Throughput Screening (HTS) 0.1% - 1% The concentration must be rigorously controlled and kept consistent across all plates and assays to ensure data comparability.
Enzymatic/Biochemical Assays ≤ 1-2% While higher concentrations may be tolerated, potential for direct interference with enzyme activity or assay components must be evaluated.

A Self-Validating System : Always include a "vehicle control" in your experiments. This control contains the same final concentration of DMSO as your test samples but no compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.[5][10]

Core Experimental Protocols

This section provides a detailed, step-by-step methodology for preparing 3-[(4-Nitrobenzoyl)amino]benzoic acid for a typical cell-based assay, such as an MTT assay for determining IC₅₀ values.[11][12]

Protocol 3.1: Preparation of a 10 mM Primary Stock Solution

Objective: To create a high-concentration, stable stock of the compound in 100% DMSO.

Materials:

  • 3-[(4-Nitrobenzoyl)amino]benzoic acid (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the molecular weight (MW) of 3-[(4-Nitrobenzoyl)amino]benzoic acid. For a 10 mM stock in 1 mL, the required mass (in mg) is: MW (g/mol) * 0.01.

  • Weigh Compound: Accurately weigh the calculated amount of the compound and place it into a sterile vial.

    • Scientist's Note: Weighing slightly more than needed and adjusting the DMSO volume accordingly is often easier and more accurate than trying to weigh a precise, small mass.

  • Add DMSO: Add the calculated volume of 100% DMSO to the vial.

  • Solubilize: Tightly cap the vial and vortex vigorously for 1-2 minutes. If necessary, use a sonicating water bath for short bursts to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Protocol 3.2: Preparation of Working Solutions via Serial Dilution

Objective: To create a series of compound concentrations in 100% DMSO, which will then be used for final dosing in the assay medium.

Rationale: Performing serial dilutions in 100% DMSO before diluting into the aqueous assay buffer minimizes the risk of compound precipitation.[10] This stepwise approach maintains solubility throughout the dilution series.

Procedure:

  • Label Tubes: Label a series of sterile microcentrifuge tubes for each desired concentration (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).

  • Prepare First Dilution (10-fold): Transfer 10 µL of your 10 mM primary stock into the tube labeled "1 mM". Add 90 µL of 100% DMSO to this tube. Vortex thoroughly. This creates a 1 mM stock.

  • Continue Serial Dilutions: Using a fresh pipette tip for each transfer, take 10 µL from the 1 mM tube and add it to the "100 µM" tube, which has been pre-filled with 90 µL of 100% DMSO. Vortex thoroughly.

  • Repeat: Continue this 10-fold dilution process for all subsequent concentrations.[13][14]

G cluster_0 Preparation in 100% DMSO cluster_1 Dosing into Assay Medium stock 10 mM Primary Stock d1 1 mM stock->d1 10µL + 90µL DMSO d2 100 µM d1->d2 10µL + 90µL DMSO final_well Final Assay Well (e.g., 100 µL total volume) d1->final_well Add 1µL for 10µM final conc. (Final DMSO = 1%) d3 10 µM d2->d3 10µL + 90µL DMSO d2->final_well Add 1µL for 1µM final conc. (Final DMSO = 1%) d4 ... d3->d4 ...

Caption: Serial dilution workflow in 100% DMSO before final aqueous dosing.

Protocol 3.3: Dosing in a 96-Well Plate Cell-Based Assay

Objective: To add the compound to cells in culture medium, ensuring the final DMSO concentration remains below the cytotoxic threshold.

Example Scenario:

  • Final Assay Volume: 100 µL per well.

  • Desired Final DMSO Concentration: 0.5%.

  • This means the volume added from the DMSO stock should be 0.5 µL per 100 µL. To make pipetting manageable, we often prepare an intermediate dilution in the assay medium.

Procedure (2-Step Dosing):

  • Prepare Intermediate Dilutions: In a separate "dilution plate" or tubes, prepare a 2X concentration of your final desired compound concentrations in cell culture medium. For example, to achieve a final concentration of 10 µM, dilute your 1 mM DMSO stock 1:50 in medium (e.g., 2 µL of 1 mM stock into 98 µL of medium). This gives a 20 µM solution in 2% DMSO.

  • Dose the Cells: Add 50 µL of these 2X intermediate dilutions to the wells of your cell plate, which already contain 50 µL of medium with cells. This brings the total volume to 100 µL, halves the compound concentration to its final 1X value (e.g., 10 µM), and, critically, halves the DMSO concentration to a final, cell-tolerated level of 1%.

    • Scientist's Note: Adjust the dilution factor to achieve your target final DMSO concentration. For a 0.5% final DMSO, your intermediate dilution would be in 1% DMSO.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[16]

  • Ventilation: Handle the solid compound and concentrated DMSO solutions in a chemical fume hood to avoid inhalation of dust or aerosols.[15]

  • Spill Cleanup: In case of a spill, do not create dust. Moisten the solid material with a suitable solvent like acetone before carefully sweeping it into a sealed container for disposal.[17]

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

G compound Is the compound fully dissolved in DMSO? precipitate Does it precipitate in the final assay medium? compound->precipitate Yes revisit_solubility Troubleshoot Solubility: - Gentle warming - Sonication - Lower stock concentration compound->revisit_solubility No vehicle_control Is the vehicle control (DMSO only) showing toxicity? precipitate->vehicle_control No revisit_formulation Troubleshoot Formulation: - Lower final concentration - Use co-solvents (e.g., PEG400) - Stepwise dilution precipitate->revisit_formulation Yes proceed Proceed with Assay vehicle_control->proceed No revisit_dmso Troubleshoot DMSO Level: - Lower final DMSO % - Re-evaluate cell line tolerance - Change cell type vehicle_control->revisit_dmso Yes

Caption: Decision-making workflow for validating the formulation protocol.

References

  • Serial Dilution Protocol. BPS Bioscience. Available from: [Link]

  • DMSO in cell based assays. Scientist Solutions. Available from: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available from: [Link]

  • 3-Methyl-4-[(3-nitrobenzoyl)amino]benzoic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate. Available from: [Link]

  • Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency (EMA). Available from: [Link]

  • NITROBENZOIC ACID. Ataman Kimya. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. Available from: [Link] poorly-water-soluble-drugs

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Available from: [Link]

  • How we set the series of concentration for the IC50 assay? ResearchGate. Available from: [Link]

  • 4-Nitrobenzoic acid. Wikipedia. Available from: [Link]

  • How to do serial dilutions (including calculations). INTEGRA Biosciences. Available from: [Link]

  • p-{[4-Amino-3-cyano-5-(m-nitrobenzoyl)-2-thienyl]amino}benzoic acid, ethyl ester. SpectraBase. Available from: [Link]

  • 3-Methyl-4-nitrobenzoic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-[(4-Nitrobenzoyl)amino]benzoic Acid Amidation Workflows

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when working with 3-[(4-Nitrobenzoyl)ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when working with 3-[(4-Nitrobenzoyl)amino]benzoic acid.

This workflow encompasses two distinct amidation phases:

  • Upstream Synthesis: The Schotten-Baumann amidation of 3-aminobenzoic acid with 4-nitrobenzoyl chloride to generate the intermediate.

  • Downstream Coupling: The subsequent activation of the intermediate's carboxylic acid to form complex amides (e.g., drug discovery intermediates) using advanced uronium coupling reagents like HATU.

Workflow Architecture

AmidationWorkflow A 3-Aminobenzoic Acid + 4-Nitrobenzoyl Chloride B Schotten-Baumann Amidation (pH 8-9) A->B Aqueous Base/DCM C 3-[(4-Nitrobenzoyl)amino] benzoic acid B->C HCl Neutralization D HATU + DIPEA Pre-activation (5-10 min) C->D Anhydrous DMF E Active OAt-Ester Intermediate D->E -H+ / +HOAt F Target Amine Addition (Nucleophilic Attack) E->F Amine Nucleophile G Final Target Amide F->G Amide Bond Formation

Fig 1: Two-phase workflow for the synthesis and downstream amidation of the target benzoic acid.

Troubleshooting Guides & FAQs
Phase 1: Upstream Synthesis (Schotten-Baumann Acylation)

Q: Why am I seeing multiple byproduct spots on my TLC during the reaction of 3-aminobenzoic acid with 4-nitrobenzoyl chloride? A: You are likely observing mixed anhydride formation or over-acylation. 4-Nitrobenzoyl chloride is an exceptionally reactive acylating agent[1]. Because 3-aminobenzoic acid contains both an amine and a carboxylic acid, the carboxylate (formed under basic conditions) can compete as a nucleophile if the acid chloride is in excess. Solution: Strictly control the stoichiometry (1.05 eq of acid chloride) and maintain the reaction at 0 °C during addition. Using an anhydrous system with triethylamine (TEA) or pyridine in dichloromethane (DCM) often suppresses mixed anhydride formation better than aqueous biphasic systems[2].

Q: My reaction stalls before full consumption of 3-aminobenzoic acid. What is the root cause? A: This is a classic symptom of acyl chloride hydrolysis. In traditional Schotten-Baumann reactions utilizing aqueous sodium hydroxide, water acts as a competing nucleophile[1]. If the addition of 4-nitrobenzoyl chloride is too slow, or if the biphasic mixing is inadequate, hydrolysis to 4-nitrobenzoic acid will outcompete the desired amide bond formation[3]. Solution: Switch to a milder aqueous base like NaHCO₃ or transition entirely to an anhydrous DCM/TEA system to eliminate water from the reaction environment[2].

Phase 2: Downstream Amidation (HATU-Mediated Coupling)

Q: My downstream coupling of 3-[(4-Nitrobenzoyl)amino]benzoic acid with a secondary amine yields a massive guanidinium byproduct. How do I prevent this? A: This occurs when the target amine attacks the HATU reagent directly instead of the activated carboxylic acid. HATU is a highly electrophilic uronium salt. The intended mechanism requires the carboxylate anion to attack HATU first, forming an unstable O-acyl isouronium salt, which is rapidly displaced by HOAt to form the highly reactive OAt-active ester[4]. Solution: You must enforce a strict 5-10 minute pre-activation period . Dissolve the carboxylic acid and DIPEA in DMF, add HATU, and wait 10 minutes before introducing your target amine[4].

Q: Why should I use DIPEA instead of standard Triethylamine (TEA) or NaOH for the HATU coupling? A: N,N-Diisopropylethylamine (DIPEA) is sterically hindered. In HATU-mediated couplings, the base's primary role is to deprotonate the carboxylic acid to form the carboxylate anion[4]. A less hindered base like TEA can sometimes act as a competing nucleophile, whereas aqueous bases (NaOH) will destroy the moisture-sensitive active ester. DIPEA provides the necessary basicity without nucleophilic interference[5].

Q: The intermediate 3-[(4-Nitrobenzoyl)amino]benzoic acid has terrible solubility in my reaction mixture. How can I drive the coupling to completion? A: The rigid, planar nature of the nitroaromatic and benzamide systems promotes strong intermolecular hydrogen bonding and π-π stacking. Solution: Utilize highly polar aprotic solvents like anhydrous DMF or NMP. If solubility remains an issue, recent literature demonstrates that replacing DMF with ionic liquids (e.g., [OMIM][ClO₄]) can drastically improve solubility and isolated yields in challenging HATU-mediated amidation reactions[5].

Quantitative Optimization Data

Table 1: Optimization of Base and Solvent for Upstream Schotten-Baumann Acylation

Base System Solvent System Temp Yield Purity Mechanistic Observation
NaOH (aq) DCM (Biphasic) 0 °C 68% 81% High degree of acid chloride hydrolysis[1].
NaHCO₃ (aq) THF (Biphasic) 0 °C 82% 90% Milder pH reduces hydrolysis; good conversion.

| TEA (Organic) | DCM (Anhydrous) | 0 °C to RT | 94% | 98% | Optimal. Neutralizes HCl without introducing water[2]. |

Table 2: Coupling Reagent Comparison for Downstream Amidation (in DMF with DIPEA)

Coupling Reagent Pre-activation Time Yield Epimerization Risk Notes
EDC / HOBt 0 min 45% Moderate Sluggish kinetics for sterically hindered amines[5].
HBTU 5 min 65% Low Standard uronium; lacks the activating nitrogen of HOAt[6].

| HATU | 10 min | 92% | Very Low | Gold standard; HOAt intermediate is highly reactive[4],[5]. |

Validated Experimental Protocols
Protocol A: Anhydrous Synthesis of 3-[(4-Nitrobenzoyl)amino]benzoic acid

This protocol utilizes anhydrous conditions to prevent the hydrolysis of 4-nitrobenzoyl chloride, ensuring maximum yield[2].

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve 3-aminobenzoic acid (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) (1.2 eq, 12 mmol) to the solution. Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: In a separate dry vial, dissolve 4-nitrobenzoyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the main reaction flask over 15 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction with 1M HCl (20 mL) to protonate the unreacted amine and the product's carboxylic acid. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Downstream HATU-Mediated Amidation

This protocol strictly enforces pre-activation to prevent guanidinium byproduct formation[4].

  • Preparation: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve 3-[(4-Nitrobenzoyl)amino]benzoic acid (1.0 eq, 5 mmol) in 15 mL of anhydrous DMF.

  • Deprotonation: Add DIPEA (3.0 eq, 15 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete formation of the carboxylate anion[4],[5].

  • Pre-Activation: Add HATU (1.2 eq, 6 mmol) in one portion. The solution will typically undergo a distinct color change (often yellow/orange) indicating the formation of the OAt-active ester. Stir for exactly 10 minutes.

  • Coupling: Add the target amine (1.1 eq, 5.5 mmol) to the activated mixture.

  • Propagation: Stir at room temperature for 2–4 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (50 mL). Wash successively with 10% citric acid (to remove unreacted amine and DIPEA), saturated NaHCO₃, and heavily with water (3 x 30 mL) to remove the DMF solvent[6]. Dry the organic layer and purify via silica gel chromatography.

References
  • Benzoyl chloride - Grokipedia , Grokipedia,[Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide , MDPI,[Link]

  • Acid-Amine Coupling using HBTU , Organic Synthesis,[Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis , RSC,[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of 3-[(4-Nitrobenzoyl)amino]benzoic Acid Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(4-Nitrobenzoyl)amino]benzoic acid and its analogs. This guide provides in-depth troubleshooting and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(4-Nitrobenzoyl)amino]benzoic acid and its analogs. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor oral bioavailability associated with this class of compounds. Our focus is on providing scientifically sound, field-proven strategies to enhance solubility and permeability, ultimately improving therapeutic efficacy.

Understanding the Core Problem: Physicochemical Properties and the Biopharmaceutics Classification System (BCS)

The inherent properties of 3-[(4-Nitrobenzoyl)amino]benzoic acid contribute to its low bioavailability. The presence of a carboxylic acid and a nitro group, both electron-withdrawing, influences the molecule's acidity and solubility.[1] Aromatic carboxylic acids can form hydrogen-bonded dimers in their crystalline state, which can limit solubility.[2] While the nitro group can in some cases enhance solubility, its overall impact is context-dependent.[3]

To systematically address bioavailability, we first need to understand the compound's classification within the Biopharmaceutics Classification System (BCS). The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.[4][5]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Based on its structural alerts for poor solubility, 3-[(4-Nitrobenzoyl)amino]benzoic acid is likely a BCS Class II or IV compound.[6][7] This means that its absorption is primarily limited by its dissolution rate. Therefore, the primary strategies for enhancing its bioavailability will focus on improving its solubility and dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to characterize the bioavailability problem of my 3-[(4-Nitrobenzoyl)amino]benzoic acid analog?

A1: A thorough physicochemical characterization is the essential first step. This data will guide your formulation strategy.

ParameterExperimental MethodRationale
Aqueous Solubility Shake-flask method at different pH values (e.g., 1.2, 4.5, 6.8)Determines the pH-dependent solubility profile, which is critical for predicting dissolution in different parts of the gastrointestinal tract.
LogP/LogD HPLC-based or shake-flask methodIndicates the lipophilicity of the compound, which influences its permeability across biological membranes.
pKa Potentiometric titration or UV-Vis spectroscopyThe ionization state of the carboxylic acid group significantly impacts solubility. 3-Nitrobenzoic acid has a pKa of approximately 3.47, making it more acidic than benzoic acid.[1]
Solid-State Characterization X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Identifies the crystalline form (polymorphism), which can have a significant impact on solubility and dissolution rate.

Q2: My compound has very low aqueous solubility. What are the most common formulation strategies to consider?

A2: For poorly soluble compounds, several formulation strategies can be employed to enhance their dissolution and, consequently, their bioavailability.[8][9][10][11][12]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[10]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form.[8][9]

  • Co-crystals: Forming a crystalline structure with a benign co-former can alter the physicochemical properties of the drug, including its solubility and dissolution rate.[13]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its solubility in aqueous media.[14]

Q3: How does the nitro group in my compound affect its properties and potential toxicity?

A3: The nitro group is a strong electron-withdrawing group that can influence a molecule's electronic properties, stability, and receptor binding affinity.[3] While it can sometimes enhance solubility, it is also associated with potential toxicity.[3][15] The nitro group can be metabolically reduced to reactive intermediates that may cause cytotoxicity.[16] Therefore, it is crucial to assess the metabolic stability and potential for nitro-reduction of your compound early in development.

Troubleshooting Guides

Guide 1: Poor Dissolution Rate Despite Micronization

Issue: You have micronized your 3-[(4-Nitrobenzoyl)amino]benzoic acid compound, but the dissolution rate in simulated intestinal fluid (pH 6.8) remains low.

Potential Causes and Solutions:

  • Re-agglomeration of particles: Fine particles have a high surface energy and may re-agglomerate.

    • Solution: Incorporate a wetting agent or surfactant into your formulation to improve particle dispersion.

  • Poor wettability: The compound may be hydrophobic, preventing efficient contact with the dissolution medium.

    • Solution: In addition to surfactants, consider formulating as a solid dispersion with a hydrophilic polymer.

  • Intrinsic solubility is the limiting factor: If the compound's inherent solubility is extremely low, increasing the surface area alone may not be sufficient.

    • Solution: Explore enabling technologies like amorphous solid dispersions or lipid-based formulations.

Guide 2: Instability of Amorphous Solid Dispersion (ASD)

Issue: Your amorphous solid dispersion of 3-[(4-Nitrobenzoyl)amino]benzoic acid shows signs of recrystallization during stability studies.

Potential Causes and Solutions:

  • Incompatible polymer: The chosen polymer may not have sufficient interaction with your drug molecule to prevent recrystallization.

    • Solution: Screen a panel of polymers with different functionalities (e.g., HPMC, PVP, Soluplus®) to find one that forms a stable amorphous system.

  • High drug loading: The amount of drug in the dispersion may be too high, exceeding the polymer's capacity to stabilize it.

    • Solution: Prepare ASDs with varying drug loads to determine the optimal ratio for stability.

  • Hygroscopicity: Water absorbed from the environment can act as a plasticizer, increasing molecular mobility and promoting recrystallization.

    • Solution: Store the ASD under controlled humidity conditions and consider co-formulating with a moisture-protective excipient.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve both the 3-[(4-Nitrobenzoyl)amino]benzoic acid compound and the chosen polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low to minimize thermal degradation.

  • Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve of appropriate mesh size for uniformity.

  • Characterization: Confirm the amorphous nature of the dispersion using XRPD (absence of Bragg peaks) and DSC (presence of a single glass transition temperature).

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).

  • Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Parameters:

    • Volume: 900 mL

    • Temperature: 37 ± 0.5 °C

    • Paddle Speed: 50-75 RPM

  • Procedure:

    • Add a precisely weighed amount of the formulation to the dissolution vessel.

    • At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.

Visualizing Experimental Workflows

Formulation_Strategy_Workflow cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 Characterization & Optimization Physicochemical\nCharacterization Physicochemical Characterization BCS\nClassification BCS Classification Physicochemical\nCharacterization->BCS\nClassification Particle Size\nReduction Particle Size Reduction BCS\nClassification->Particle Size\nReduction Low Solubility Amorphous Solid\nDispersions Amorphous Solid Dispersions BCS\nClassification->Amorphous Solid\nDispersions Low Solubility Lipid-Based\nFormulations Lipid-Based Formulations BCS\nClassification->Lipid-Based\nFormulations Low Solubility High Lipophilicity Co-crystals Co-crystals BCS\nClassification->Co-crystals Low Solubility In Vitro\nDissolution In Vitro Dissolution Particle Size\nReduction->In Vitro\nDissolution Amorphous Solid\nDispersions->In Vitro\nDissolution Lipid-Based\nFormulations->In Vitro\nDissolution Co-crystals->In Vitro\nDissolution Solid-State\nStability Solid-State Stability In Vitro\nDissolution->Solid-State\nStability In Vivo\nPharmacokinetics In Vivo Pharmacokinetics Solid-State\nStability->In Vivo\nPharmacokinetics

Caption: A workflow for selecting and optimizing a formulation strategy.

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • 3-Nitrobenzoic acid. Wikipedia. [Link]

  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Scirp.org. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • 3-Methyl-4-[(3-nitrobenzoyl)amino]benzoic acid. PubChem. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Center for Biotechnology Information. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI. [Link]

  • Carboxylic acid - Aromatic, Organic, Reactions. Britannica. [Link]

  • 4-Nitrobenzoic acid. Wikipedia. [Link]

  • Lecture 7: Nitro compounds. Mustansiriyah University. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • NITROBENZOIC ACID. Ataman Kimya. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

  • Nitro-Group-Containing Drugs. PubMed. [Link]

  • Preparation of mono-nitro aromatic compounds.
  • Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization. [Link]

  • Pharmaceuticals for Oral Delivery.
  • bcs class iv. Science.gov. [Link]

  • nitration of aromatic compounds. YouTube. [Link]

  • Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • Nitro compound. Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) validation of 3-[(4-Nitrobenzoyl)amino]benzoic acid

LC-MS/MS Validation and Performance Comparison Guide for 3-[(4-Nitrobenzoyl)amino]benzoic acid As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail not due to instrument limitations, b...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Validation and Performance Comparison Guide for 3-[(4-Nitrobenzoyl)amino]benzoic acid

As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail not due to instrument limitations, but because of a fundamental disconnect between the analyte’s structural chemistry and the chosen analytical parameters.

3-[(4-Nitrobenzoyl)amino]benzoic acid (C₁₄H₁₀N₂O₅, exact mass 286.0589 Da) is a structurally compelling molecule. It features an electron-withdrawing para-nitro group, a stable amide bridge, and an ionizable carboxylic acid. This guide objectively compares the performance of Ultra-Pure Analytical Grade standards against standard reagent alternatives, providing a self-validating, causality-driven LC-MS/MS methodology grounded in regulatory frameworks.

Mechanistic Rationale & Ionization Causality

Before developing a targeted assay, we must establish the chemical causality of our detection strategy.

The carboxylic acid moiety on the benzoic acid ring dictates that negative electrospray ionization (ESI-) is the optimal detection mode. The strong inductive electron-withdrawing effect of the distal nitro group propagates through the conjugated aromatic system and the amide linker, further stabilizing the carboxylate anion. This ensures highly efficient deprotonation in the ESI source, yielding a robust [M-H]- precursor ion at m/z 285.1.

Product Performance Comparison: Ultra-Pure vs. Standard Grade

When developing a quantitative assay for regulatory submissions, the purity grade of your reference standard directly dictates the baseline sensitivity and reliability of your assay. Utilizing a Standard Reagent Grade (≥95%) often introduces trace metals and unreacted precursors (e.g., 3-aminobenzoic acid or 4-nitrobenzoyl chloride derivatives).

The Causality of Signal Loss: Trace sodium or potassium in lower-grade reagents promotes the formation of stable adducts (e.g., [M-2H+Na]-) in the ESI source. This depletes the primary [M-H]- precursor pool, drastically reducing sensitivity. Furthermore, co-eluting structural impurities compete for available charge on the ESI droplet surface, leading to severe ion suppression.

Table 1: Quantitative Performance Comparison in LC-MS/MS Assays

Analytical ParameterUltra-Pure Analytical Grade (≥99.5%)Standard Reagent Grade (≥95.0%)Analytical Impact (Mechanistic Causality)
Purity (LC-UV) ≥ 99.5%95.0 - 98.0%Reduces isobaric interference in Q1 selection.
Trace Metals (Na/K) < 1 ppm> 50 ppmPrevents adduct formation, maximizing [M-H]- yield.
Residual Precursors Undetectable~1.5 - 2.0%Eliminates charge competition and ion suppression in ESI.
Achievable LLOQ 0.5 ng/mL5.0 ng/mL10-fold increase in sensitivity for pharmacokinetic assays.
Signal-to-Noise (S/N) > 150 at LLOQ< 20 at LLOQEnsures peak integration accuracy and regulatory compliance.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It strictly adheres to the ICH M10 bioanalytical method validation guidelines, ensuring the method is suitable for its intended purpose in clinical and nonclinical studies[1][2].

Step 1: Matrix Extraction via Protein Precipitation (PPT)
  • Procedure: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (spiked with 10 ng/mL of a stable-isotope labeled internal standard). Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality: Acetonitrile rapidly denatures and precipitates plasma proteins. The 3:1 organic-to-aqueous ratio ensures the hydrophobic nitroaromatic structure of 3-[(4-Nitrobenzoyl)amino]benzoic acid remains fully solubilized in the supernatant, maximizing recovery while crashing out phospholipid interferences.

Step 2: Chromatographic Separation (UHPLC)
  • Procedure: Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes at 0.4 mL/min.

  • Causality: Although we detect the analyte in negative mode, adding 0.1% formic acid to the mobile phase is critical. It suppresses the ionization of the carboxylic acid in the liquid phase, keeping the molecule neutral. This maximizes hydrophobic interaction with the C18 stationary phase, preventing peak tailing and early elution. Post-column, the high voltage of the ESI source forces the deprotonation necessary for MS detection.

Step 3: Tandem Mass Spectrometry (MRM)
  • Procedure: Operate the triple quadrupole in ESI- mode.

    • Quantifier Transition:m/z 285.1 → 136.0 (Collision Energy: -22V)

    • Qualifier Transition:m/z 285.1 → 241.1 (Collision Energy: -15V)

  • Causality: Collision-induced dissociation (CID) of the m/z 285.1 precursor leads to the cleavage of the amide bond, yielding the highly stable 3-aminobenzoate fragment (m/z 136.0). The qualifier ion (m/z 241.1) results from the neutral loss of CO₂ (44 Da) directly from the carboxylic acid group.

LCMS_Mechanistic_Workflow Prep Sample Prep (Protein PPT) LC RP-UHPLC (0.1% FA / MeCN) Prep->LC ESI ESI (-) Deprotonation LC->ESI Q1 Q1 Selection m/z 285.1 ESI->Q1 CID Collision Cell (N2 Gas) Q1->CID Q3 Q3 Detection m/z 136.0 CID->Q3

Figure 1: Mechanistic LC-MS/MS workflow for 3-[(4-Nitrobenzoyl)amino]benzoic acid.

ICH M10 Validation Architecture

A method is only as reliable as its validation framework. According to the ICH M10 guidelines, full validation must be performed to ensure data integrity, encompassing specificity, matrix effects, linearity, accuracy, and precision[1][3].

  • Specificity & Selectivity: Analyze blank matrix samples from at least six independent sources to ensure no endogenous peaks co-elute with the analyte (response must be <20% of the LLOQ)[2].

  • Linearity: The calibration curve must demonstrate an R² ≥ 0.99, with standard deviations within ±15% of nominal concentrations (±20% at LLOQ)[3].

  • Matrix Effect: Calculated using the internal standard (IS) normalized factor. The coefficient of variation (CV) of the matrix factor across different lots must be <15%[3].

Validation_Architecture Core ICH M10 Validation Framework Selectivity Selectivity & Specificity (Blank Matrix Assessment) Core->Selectivity Linearity Calibration Curve (R² ≥ 0.99, ±15% Dev) Core->Linearity Accuracy Accuracy & Precision (CV ≤ 15%, LLOQ ≤ 20%) Core->Accuracy Matrix Matrix Effect (IS Normalized Factor) Core->Matrix Selectivity->Accuracy Linearity->Accuracy

Figure 2: Self-validating bioanalytical architecture based on ICH M10 guidelines.

References

  • Source: ich.
  • Source: europa.
  • Source: mdpi.

Sources

Comparative

Validating the Purity of 3-[(4-Nitrobenzoyl)amino]benzoic Acid: An Analytical Comparison Guide

Target Audience: Researchers, analytical chemists, and pharmaceutical drug development professionals. Introduction: The Analytical Challenge In pharmaceutical development, validating the purity of active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and pharmaceutical drug development professionals.

Introduction: The Analytical Challenge

In pharmaceutical development, validating the purity of active pharmaceutical ingredients (APIs) and their intermediates is a regulatory imperative. 3-[(4-Nitrobenzoyl)amino]benzoic acid is a structurally compelling compound featuring a carboxylic acid moiety, an amide linkage, and a strongly electron-withdrawing nitroaromatic ring.

Because the amide bond is susceptible to hydrolysis—potentially yielding 3-aminobenzoic acid and 4-nitrobenzoic acid—a robust, stability-indicating method is required. As a Senior Application Scientist, I approach this not just as a separation task, but as an exercise in physical chemistry. This guide objectively compares analytical modalities and provides a causally driven, self-validating HPLC-UV methodology aligned with[1].

Analytical Modality Comparison: HPLC-UV vs. Alternatives

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the workhorse of pharmaceutical Quality Control (QC), it is crucial to understand how it benchmarks against orthogonal techniques like LC-MS/MS and Quantitative NMR (qNMR).

As noted in recent comparative studies, LC-MS/MS offers unparalleled sensitivity for trace bioanalysis, but HPLC-UV remains superior for the cost-effective, high-precision routine analysis of bulk drug substances[2]. Furthermore, high-intensity UV flow cells in modern systems can sometimes induce oxidation artifacts in downstream MS detectors, reinforcing the need for standalone UV quantitation during routine purity assessments[3].

Table 1: Performance Comparison for Purity Validation
ParameterHPLC-UV (Gold Standard)LC-MS/MS (Orthogonal)qNMR (Absolute)
Primary Use Case Routine release & stability testingUnknown impurity identificationReference standard certification
Sensitivity (LOD) ~0.05% (0.5 µg/mL)<0.001% (Trace levels)~0.5 - 1.0%
Precision (%RSD) < 1.0% (Highly robust)2.0% - 5.0% (Matrix dependent)< 1.0%
Structural Data None (Retention time only)High (Molecular weight & fragments)High (Proton environments)
Cost per Sample LowHighVery High
Regulatory Fit Ideal for ICH Q2(R2) QC workflowsIdeal for ICH Q14 Method DevNiche (Primary standards)

Mechanistic Method Development: The "Why" Behind the Protocol

Method development should never be a guessing game; it is a direct manipulation of the molecule's physical properties.

  • Ionization Suppression (The Mobile Phase): 3-[(4-Nitrobenzoyl)amino]benzoic acid contains a carboxylic acid group with an estimated pKa of ~3.8. If analyzed at a neutral pH, the molecule deprotonates into a highly polar carboxylate anion, leading to poor retention on a hydrophobic column and severe peak tailing. By utilizing 0.1% Trifluoroacetic acid (TFA) , we drop the mobile phase pH to ~2.0. This fully protonates the molecule, neutralizing its charge and forcing a predictable hydrophobic interaction with the stationary phase.

  • Chromophore Targeting (The Detector): The nitroaromatic group exhibits a strong absorption band. Setting the UV detector to 265 nm maximizes the signal-to-noise ratio for the analyte while avoiding the low-wavelength baseline noise caused by organic solvents.

Mechanism Analyte 3-[(4-Nitrobenzoyl)amino] benzoic acid (pKa ~ 3.8) Buffer Mobile Phase A: 0.1% TFA (pH ~ 2.0) Analyte->Buffer Dissolved State Protonated State (Neutral Charge) Buffer->State Ionization Suppressed Column C18 Stationary Phase (Hydrophobic Retention) State->Column Partitioning Detector UV Detection (265 nm) (Nitro Chromophore) Column->Detector Gradient Elution

Causality of HPLC-UV separation: pH control dictates retention, while chromophores dictate detection.

Building a Self-Validating System: System Suitability Testing (SST)

A scientifically rigorous protocol must be self-validating. Before any sample data is accepted, the instrument must prove its current capability through System Suitability Testing (SST). If the SST fails, the run is automatically aborted.

  • Resolution ( Rs​ ) > 2.0: Ensures baseline separation between the main peak and its closest eluting degradant (e.g., 4-nitrobenzoic acid).

  • Tailing Factor ( Tf​ ) < 1.5: Confirms that secondary interactions (e.g., active silanols on the column) are fully suppressed by the TFA buffer.

  • Injection Precision (%RSD) < 2.0%: Validates the mechanical integrity of the autosampler across 5 replicate injections of the standard.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed to meet the for analytical procedure validation, ensuring the method is fit for its intended purpose[5][6].

Phase 1: Chromatographic Setup
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 100% Acetonitrile (ACN).

  • Gradient: 0-2 min (10% B) 2-10 min (ramp to 60% B) 10-12 min (hold 60% B) 12.1 min (return to 10% B).

  • Flow Rate & Temp: 1.0 mL/min at 30°C.

Phase 2: Execution of Validation Parameters

Validation Start Method Development (Mobile Phase & Column) SST System Suitability (SST) Rs > 2.0, Tf < 1.5 Start->SST Optimize SST->Start Fail Spec Specificity (Forced Degradation) SST->Spec Pass Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Prec Precision & Accuracy (Recovery 98-102%) Lin->Prec Valid Validated HPLC-UV Method Prec->Valid

Logical workflow of ICH Q2(R2) analytical method validation ensuring a self-validating system.

  • Step 1 - Specificity (Forced Degradation): Expose the API to 1N HCl, 1N NaOH, 3% H2​O2​ , heat (60°C), and UV light for 24 hours. Inject these stressed samples to ensure all degradation products (specifically the hydrolyzed amines and acids) are baseline-resolved from the 3-[(4-Nitrobenzoyl)amino]benzoic acid peak[5].

  • Step 2 - Linearity & Range: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (e.g., 100 µg/mL). Plot peak area against concentration. The reportable range is confirmed by demonstrating acceptable response[5].

  • Step 3 - Accuracy (Spike Recovery): Spike known quantities of synthesized impurities (e.g., 4-nitrobenzoic acid) into the API matrix at the 0.1%, 0.5%, and 1.0% specification limits. Calculate the percentage recovered.

  • Step 4 - Precision: Perform 6 independent preparations of the sample at 100% concentration. Calculate the %RSD of the assay results to prove method repeatability[7].

Experimental Data Summary (Representative Benchmark)

To assist in evaluating your own validation runs, the following table summarizes the expected quantitative benchmarks for a successfully validated HPLC-UV method for this compound, based on ICH Q2(R2) acceptance criteria[5][7].

Table 2: Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ExecutionAcceptance CriteriaExpected Result
Specificity Forced degradation (Acid/Base/Oxidation)No interference at API retention timePeak Purity Angle < Threshold
Linearity 25 µg/mL to 150 µg/mL (6 levels)Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998
Accuracy Spiked impurities at 0.1%, 0.5%, 1.0%Mean Recovery: 98.0% – 102.0%99.4% (Mean)
Repeatability 6 independent sample preparations%RSD 2.0%0.6% RSD
LOD / LOQ Signal-to-Noise (S/N) evaluationS/N 3 (LOD) and S/N 10 (LOQ)LOQ = 0.05 µg/mL

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling . Biopharm International. URL:[Link]

  • HPLC-UV-MS analysis - a source for severe oxidation artifacts . ResearchGate. URL:[Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities . PubMed / NIH. URL:[Link]

Sources

Validation

Structural differences between 3-[(4-Nitrobenzoyl)amino]benzoic acid and its isomers

Title: Structural Differences Between 3-[(4-Nitrobenzoyl)amino]benzoic Acid and Its Isomers: A Comprehensive Comparison Guide Introduction In medicinal chemistry and materials science, the spatial arrangement of function...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Differences Between 3-[(4-Nitrobenzoyl)amino]benzoic Acid and Its Isomers: A Comprehensive Comparison Guide

Introduction In medicinal chemistry and materials science, the spatial arrangement of functional groups dictates a molecule's physicochemical properties and biological efficacy. The compound 3-[(4-Nitrobenzoyl)amino]benzoic acid —a versatile intermediate synthesized via the amidation of 3-aminobenzoic acid and 4-nitrobenzoyl chloride—serves as a prime example of how meta-substitution provides a balanced structural profile. This guide objectively compares the meta-isomer with its ortho- and para-counterparts, detailing the causality behind their performance differences and providing self-validating experimental protocols for their synthesis.

Structural Analysis & Isomeric Comparison

The core structural variance among these isomers lies in the position of the carboxylic acid (-COOH) relative to the bulky 4-nitrobenzamido group. This positional shift (ortho, meta, para) fundamentally alters the molecule's dihedral angles, crystal packing efficiency, and capacity for hydrogen bonding[1].

  • 3-[(4-Nitrobenzoyl)amino]benzoic acid (Meta-isomer): Features a ~120° bond angle. This "bent" conformation prevents excessive crystal packing, resulting in moderate aqueous solubility. It is highly favored in drug discovery for its ability to fit into flexible receptor pockets without the rigid steric clashes seen in para-isomers.

  • 4-[(4-Nitrobenzoyl)amino]benzoic acid (Para-isomer): Exhibits a linear ~180° geometry. This linearity allows for highly ordered, tightly packed crystal lattices. Consequently, the para-isomer has the highest melting point and the lowest aqueous solubility, often limiting its bioavailability in physiological assays.

  • 2-[(4-Nitrobenzoyl)amino]benzoic acid (Ortho-isomer): Also known as N-(4-nitrobenzoyl)anthranilic acid[2]. The proximity of the amide N-H to the ortho-carboxylate oxygen facilitates strong intramolecular hydrogen bonding. This internal bonding masks the polar groups from the solvent, significantly increasing the molecule's lipophilicity (LogP) and lowering its melting point compared to the meta and para forms.

Quantitative Performance Metrics
Property2-Isomer (Ortho)3-Isomer (Meta)4-Isomer (Para)
Substitution Angle ~60°~120°~180°
Melting Point (°C) 210 – 215245 – 250280 – 285
Aqueous Solubility (pH 7.4) Moderate (~0.5 mg/mL)High (~1.2 mg/mL)Low (~0.1 mg/mL)
Intramolecular H-Bonding Yes (Strong)NoNo
Crystal Lattice Energy LowModerateHigh
Primary Application Lipophilic probesFlexible pharmacophoresRigid structural linkers

Table 1: Comparative physicochemical properties of nitrobenzamido benzoic acid isomers.

IsomerEffects Core Isomeric Substitution Pattern (o-, m-, p- positions) Steric Steric Hindrance (Ortho > Meta > Para) Core->Steric Hbond Intramolecular H-Bonding (Prominent in Ortho) Core->Hbond Electronic Electronic Inductive Effects (Conjugation variations) Core->Electronic Solubility Aqueous Solubility (Para lowest due to packing) Steric->Solubility Affinity Receptor Binding Affinity (Conformation dependent) Steric->Affinity Hbond->Solubility pKa Acidity (pKa) (Influenced by H-bonding) Hbond->pKa Electronic->Affinity Electronic->pKa

Caption: Logical relationship of isomeric structural effects on physicochemical properties.

Experimental Protocols: Synthesis & Self-Validating Characterization

To objectively evaluate these isomers, they must be synthesized with high purity. The following protocol details the synthesis of the meta-isomer, 3-[(4-Nitrobenzoyl)amino]benzoic acid, using a self-validating workflow designed to prevent common side reactions.

Step-by-Step Methodology

Phase 1: Amide Coupling (Synthesis)

  • Precursor Preparation: Dissolve 10 mmol of 3-aminobenzoic acid in 20 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: Anhydrous THF is critical to solubilize the polar precursors while preventing the premature hydrolysis of the highly reactive acid chloride into 4-nitrobenzoic acid.

  • Base Addition: Add 12 mmol of Triethylamine (Et₃N) to the solution and cool to 0°C in an ice bath.

    • Causality: Et₃N acts as an acid scavenger. The coupling reaction generates an HCl byproduct; without Et₃N, the HCl would protonate the 3-aminobenzoic acid, rendering its amine group non-nucleophilic and stalling the reaction. The ice bath controls the exothermic acylation, preventing unwanted anhydride formation.

  • Acylation: Slowly add a solution of 10 mmol 4-nitrobenzoyl chloride in 10 mL THF dropwise over 30 minutes. Remove the ice bath and stir at room temperature for 4 hours.

Phase 2: Precipitation & Recrystallization (Purification) 4. Acidic Quenching: Pour the reaction mixture into 100 mL of vigorously stirred, ice-cold 1M HCl.

  • Causality: The product initially forms as a highly soluble triethylammonium carboxylate salt. The sudden drop in pH (to ~2) protonates the carboxylate back to the free carboxylic acid, forcing the target compound to rapidly precipitate out of the aqueous layer.
  • Thermodynamic Purification: Filter the crude solid and recrystallize from a boiling ethanol/water (80:20) mixture. Slowly cool to room temperature.
  • Causality: Recrystallization acts as the first self-validating step. The target isomer crystallizes cleanly, while unreacted precursors and Et₃N·HCl salts remain dissolved in the mother liquor due to their higher solubility.

Phase 3: Self-Validating Characterization 6. Spectroscopic Validation:

  • ¹H-NMR (DMSO-d₆): The definitive proof of successful coupling is the appearance of a downfield singlet at ~10.5 ppm, corresponding to the newly formed amide N-H proton. The complete disappearance of the broad amine signal (~5.0 ppm) validates that 100% conversion was achieved.

  • FT-IR Spectroscopy: Confirm the presence of two distinct carbonyl stretches: the amide I band at ~1650 cm⁻¹ and the carboxylic acid C=O stretch at ~1690 cm⁻¹.

    Workflow Start Precursor Preparation (Nitrobenzoyl Chloride + Aminobenzoic Acid) Synthesis Amide Coupling Reaction (Anhydrous THF, Et3N, 0°C to RT) Start->Synthesis Purification Precipitation & Recrystallization (Aqueous HCl / Ethanol) Synthesis->Purification Validation Self-Validating Characterization (NMR, IR, HPLC) Purification->Validation Isomer1 3-[(4-Nitrobenzoyl)amino]benzoic acid (m-COOH, p-NO2) Validation->Isomer1 Isomer2 4-[(4-Nitrobenzoyl)amino]benzoic acid (p-COOH, p-NO2) Validation->Isomer2 Isomer3 2-[(4-Nitrobenzoyl)amino]benzoic acid (o-COOH, p-NO2) Validation->Isomer3

    Caption: Experimental workflow for the synthesis and self-validation of nitrobenzamido isomers.

Performance in Drug Development

When evaluating these isomers as alternatives for pharmaceutical scaffolding, structural isomerism directly dictates efficacy[3]. The 3-isomer (meta) is predominantly selected for library screening. Its 120° angle provides the necessary spatial offset to interact with multi-target kinases without suffering from the poor bioavailability inherent to the rigid 4-isomer (para) . Conversely, if the goal is to design a central nervous system (CNS) penetrant molecule, the 2-isomer (ortho) may outperform the others; its intramolecular hydrogen bonding masks its polarity, artificially inflating its lipophilicity and enhancing blood-brain barrier permeability.

References

  • Title: 2-[(4-Nitrobenzoyl)amino]benzoic acid | CID 242639 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Nitrobenzoic Acid and Derivatives Source: Ataman Chemicals URL: [Link]

  • Title: Structural Isomerism in Drug Design Source: Fiveable Chemistry Study Guides URL: [Link]

Sources

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